Phenylephrone hydrochloride

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Using non-certified impurity standards for phenylephrine purity testing risks ANDA rejection. Phenylephrone HCl (CAS 94240-17-2) is the USP/EP-designated Impurity C CRM, eliminating regulatory ambiguity. • ISO 17034 & ISO/IEC 17025 certified; multi-traceability to USP 1533024 & EP primary standards • CoA supplied with certified purity & measurement uncertainty • Suitable for ANDA/NDA impurity profiling, method validation, and QC batch release

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
CAS No. 94240-17-2
Cat. No. B029202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylephrone hydrochloride
CAS94240-17-2
Synonyms1-(3-Hydroxyphenyl)-2-(methylamino)ethanone Hydrochloride;  3’-Hydroxy-2-methylaminoacetophenone Hydrochloride;  Phenylephrine Imp. C (EP), Hydrochloride
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESCNCC(=O)C1=CC(=CC=C1)O.Cl
InChIInChI=1S/C9H11NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,10-11H,6H2,1H3;1H
InChIKeyDEOGEZWYKPQJLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylephrone Hydrochloride: Certified Phenylephrine Impurity C Standard


Phenylephrone hydrochloride (CAS 94240-17-2), chemically designated as 1-(3-hydroxyphenyl)-2-(methylamino)ethanone hydrochloride, is a synthetic phenethylamine derivative that serves as the compendial Impurity C for the active pharmaceutical ingredient (API) phenylephrine . As a certified pharmaceutical secondary standard, this compound is produced in accordance with ISO 17034 and ISO/IEC 17025, providing multi-traceability to United States Pharmacopeia (USP) and European Pharmacopoeia (EP) primary standards . Its primary role lies in analytical quality control, where it is employed for impurity profiling, method validation, and system suitability testing during the development and manufacturing of phenylephrine-containing drug products [1].

Workflow Phenylephrine impurity profiling & compendial QC
Selection Certified Impurity C standard (USP/EP)
Use Context Method validation, system suitability, batch release
Manufactured under ISO 17034 / ISO/IEC 17025 with documented traceability to USP 1533024.

Why Phenylephrone Hydrochloride Is Essential for Impurity Control


In the context of pharmaceutical analysis, generic or uncharacterized reference materials are inadequate substitutes for a certified standard like Phenylephrone hydrochloride. Substituting an in-house working standard or a non-certified impurity for this compound introduces significant regulatory and analytical risk. The USP and EP monographs for phenylephrine explicitly designate this specific molecular entity as 'Impurity C' and require its use as a reference standard in specified chromatographic purity tests . Unlike generic phenylephrine impurities or structural analogs, Phenylephrone hydrochloride as a certified reference material (CRM) is manufactured under an ISO-accredited quality system, is supplied with a certificate of analysis (CoA) detailing its certified purity and uncertainty, and provides direct, documented traceability to the primary pharmacopeial standard . This traceability is essential for demonstrating data integrity and meeting the stringent requirements of regulatory submissions, including Abbreviated New Drug Applications (ANDAs) and commercial batch release testing .

This Product
Certified Impurity C CRM
Documented traceability to USP/EP primary standards, CoA with certified purity, and defined stability data. Meets monograph system suitability requirements.
Potential Substitute
Generic or In-house Impurity
May lack compendial designation, certified purity, and traceability chain. Qualification effort may increase regulatory risk in ANDA/DMF submissions.
Similar CAS or structure does not guarantee interchangeable compendial acceptance. Direct substitution can invalidate system suitability tests and require extensive re-validation.

Phenylephrone Hydrochloride vs. Generic Impurity References


USP/EP Monograph Compliance

Phenylephrone hydrochloride is the officially designated 'Impurity C' for phenylephrine as per both USP and EP monographs. In contrast, other potential impurities like Phenylephrine EP Impurity E (CAS 71786-67-9) or a non-compendial synthetic byproduct are not referenced in the official monographs for routine quality control . Using Phenylephrone hydrochloride directly satisfies the specific system suitability and impurity identification requirements of the official pharmacopeial methods for phenylephrine analysis [1].

USP/EP Monograph Compliance
Head-to-head
Designated as EP Impurity C / USP Related Compound C; official compendial impurity for phenylephrine
Reported compendial designation supports regulatory method adherence.
Non-compendial impurities (e.g., EP Impurity E) do not meet monograph system suitability requirements.
Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

ISO 17034 Certification and Traceability

A direct quantitative advantage of using Phenylephrone hydrochloride as a pharmaceutical secondary standard is its documented traceability chain. As a Certified Reference Material (CRM) from providers like Supelco (Merck), it is manufactured and certified under ISO 17034 and ISO/IEC 17025 accreditation, providing a direct, documented link to the USP primary standard (USP 1533024) . In contrast, a generic or in-house synthesized phenylephrine impurity lacks this formal certification and documented traceability, requiring extensive and costly in-house characterization and qualification before use in a GMP environment .

ISO 17034 Certification & Traceability
Head-to-head
CRM certified under ISO 17034 / ISO/IEC 17025; traceable to USP 1533024
Documented traceability chain may reduce qualification burden for GMP testing.
In-house impurities require costly characterization and lack accredited certification.
Analytical Chemistry Quality Control Reference Material

Certified Purity for Quantitative Accuracy

Phenylephrone hydrochloride reference standards are supplied with a defined, high purity specification, typically a minimum of 98% as determined by HPLC, to ensure accurate quantification in analytical methods . This is a verifiable, lot-specific value provided on the certificate of analysis. In contrast, a generic, non-certified batch of the same compound may have a variable, unverified, or unspecified purity, introducing a significant source of error into quantitative impurity assays, such as those required for phenylephrine drug product release .

Certified Purity (HPLC)
Reported
Minimum 98%
Known purity value supports accurate impurity quantification.
Uncertified materials introduce unknown purity error; lot-specific CoA required.
Chemical Analysis Pharmaceutical QC Purity Specification

Defined Storage Stability for Method Validation

The stability of Phenylephrone hydrochloride reference standards is supported by defined storage conditions (typically -20°C in an inert atmosphere), which ensure long-term consistency for use in method validation and routine QC . This is a critical parameter for reference standard management. A generic sample of the same compound without defined storage and stability data may degrade over time, leading to inaccurate results and failed system suitability tests, compromising the validity of an entire analytical run .

Defined Storage Stability
Class-level
Storage at -20°C in inert atmosphere; stability supported by supplier documentation
Defined conditions support long-term method validation consistency.
Stability data should be verified per in-house protocol. Degradation of uncharacterized standards risks assay failure.
Analytical Method Validation Chemical Stability Reference Standard

Validated UHPLC Method Application

Phenylephrone hydrochloride (as Phenylephrine Related Compound C) has a documented, specific application in the impurity profiling of combination products. It is explicitly cited for use in a validated ultra-high performance liquid chromatography (UHPLC) method for the analysis of diphenhydramine and phenylephrine hydrochloride oral solutions . This provides a direct, peer-reviewed or vendor-validated use case. In contrast, a generic analog or a different impurity reference standard would require additional method development and validation to confirm its suitability for this specific analytical matrix and separation [1].

Validated UHPLC Application
Head-to-head
Applied in a validated UHPLC method for diphenhydramine/phenylephrine oral solutions
Documented use may reduce method development effort for complex matrices.
Alternative impurities require additional validation to confirm suitability in this matrix.
UHPLC Analytical Method Impurity Profiling

Lower Total Cost of Ownership

While a direct price comparison is variable, the total cost of ownership (TCO) is a critical differentiator. The procurement of Phenylephrone hydrochloride as a pharmaceutical secondary standard provides a complete, ready-to-use solution with documentation (CoA, MSDS) and traceability . The alternative—synthesizing or sourcing a non-certified impurity—incurs hidden costs for in-house purification, structural characterization (NMR, MS), purity determination, stability studies, and qualification for GMP use. These activities can cost thousands of dollars in labor, equipment, and time, far outweighing the initial purchase price of the certified standard .

Total Cost of Ownership
Class-level
Ready-to-use CRM with CoA, MSDS, and traceability documentation
Procurement may lower indirect costs vs. in-house impurity qualification.
Hidden costs of synthesis, NMR/MS characterization, and stability studies can be significant.
Pharmaceutical Procurement Cost Analysis Regulatory Compliance

Key Applications of Phenylephrone Hydrochloride


Compendial Batch Release Testing

Phenylephrone hydrochloride is the definitive reference standard for quantifying Impurity C during the routine batch release testing of phenylephrine HCl API and finished drug products (e.g., tablets, injections, nasal sprays). Its use is mandated or recommended by USP and EP monographs, ensuring that the chromatographic purity test meets all regulatory specifications for product quality and safety .

Method Development and Validation for Submissions

In the development and validation of new analytical methods for phenylephrine, Phenylephrone hydrochloride serves as a critical marker for establishing system suitability, determining method sensitivity and selectivity, and validating the accuracy and precision of impurity quantification. This data is essential for the chemistry, manufacturing, and controls (CMC) section of regulatory filings like INDs, NDAs, and ANDAs [1].

Commercial QC Testing

During the commercial production of phenylephrine-containing products, Phenylephrone hydrochloride is used as a working standard in QC laboratories for routine analysis. Its certified purity and stability ensure consistent and reliable monitoring of the manufacturing process, confirming that the impurity C level remains within the established acceptance criteria for each batch .

Stability and Forced Degradation Studies

This reference standard is used to identify and quantify the formation of Impurity C in phenylephrine drug products stored under various stress conditions (e.g., heat, humidity, light). By establishing a validated analytical method for this specific degradant, manufacturers can accurately assign shelf-life specifications and demonstrate product stability over time as required by ICH guidelines .

Application
Selection Property
Validation Focus
Compendial batch release testing
Compendial monograph alignment (USP/EP)
System suitability and chromatographic purity
Method development & validation for submissions
Certified purity and documented traceability
Accuracy, precision, and selectivity of impurity quantification
Commercial QC routine analysis
Lot-specific CoA and defined stability
Consistent impurity C monitoring across batches
Stability & forced degradation studies
Identification and quantitation of degradant Impurity C
Shelf-life specification assignment per ICH guidelines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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